Computed Lipophilicity (cLogP) of 58744-11-9 vs. Halogenated Analogs
The 4-methoxyphenyl substituent of 58744-11-9 is predicted to confer lower lipophilicity compared to the 4-chlorophenyl (CAS 58744-05-1) and 3-bromophenyl (CAS 58744-49-3) analogs. Using the XLogP3 algorithm, the target compound yields a cLogP of 1.3, while the 4-chlorophenyl and 3-bromophenyl analogs yield values of 1.7 and 1.9, respectively [1]. These differences may influence membrane permeability, soil mobility, and off-target partitioning, although direct experimental logP or logD data were not located for these specific compounds.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | cLogP = 1.3 |
| Comparator Or Baseline | 4-chlorophenyl analog (58744-05-1): cLogP = 1.7; 3-bromophenyl analog (58744-49-3): cLogP = 1.9 |
| Quantified Difference | ΔcLogP = –0.4 to –0.6 vs. halogenated analogs |
| Conditions | In silico XLogP3 prediction (PubChem-derived) |
Why This Matters
Lower lipophilicity may translate into reduced bioaccumulation potential and altered environmental fate, a key selection criterion for agrochemical lead optimization.
- [1] PubChem (NCBI). Predicted XLogP3 values for 58744-11-9, 58744-05-1, and 58744-49-3. Retrieved via chemical identifier search. View Source
